![molecular formula C17H19Cl2NO B14728872 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol CAS No. 6338-26-7](/img/structure/B14728872.png)
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol is an organic compound that belongs to the class of amines. This compound features a benzyl group, an ethyl group, and a dichlorophenyl group attached to an ethanol backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with benzyl ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or dichlorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 2-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)ethanol
- 2-[Benzyl(propyl)amino]-1-(3,4-dichlorophenyl)ethanol
- 2-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)ethanol
Uniqueness
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
6338-26-7 |
|---|---|
分子式 |
C17H19Cl2NO |
分子量 |
324.2 g/mol |
IUPAC名 |
2-[benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-20(11-13-6-4-3-5-7-13)12-17(21)14-8-9-15(18)16(19)10-14/h3-10,17,21H,2,11-12H2,1H3 |
InChIキー |
ZIIWILKHOWBKRY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


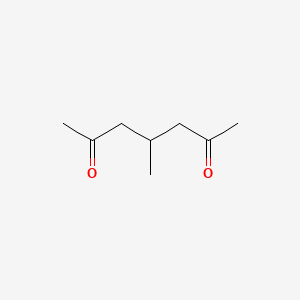

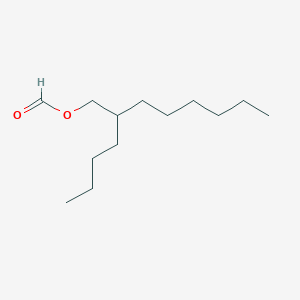
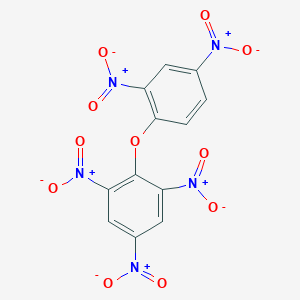

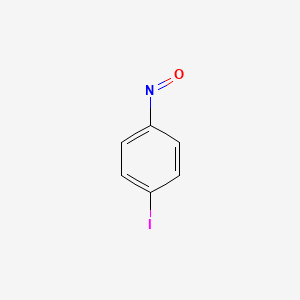
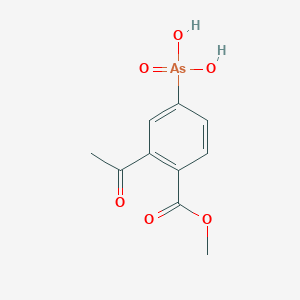


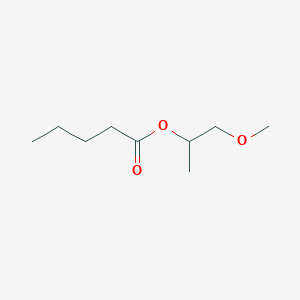
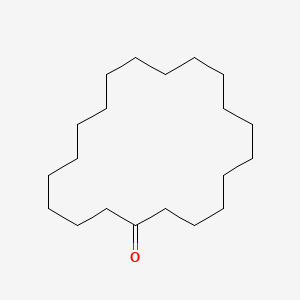

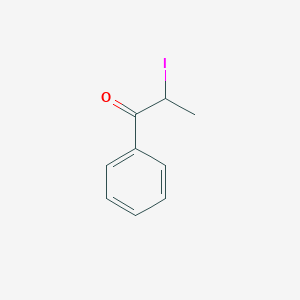
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)
